molecular formula C18H20N2O5S B2689473 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1795300-68-3

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2689473
CAS RN: 1795300-68-3
M. Wt: 376.43
InChI Key: NLMYPNWUXJGGIR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Agents

Quinoline derivatives, closely related to the chemical , have been synthesized for potential use as antimicrobial agents. These derivatives include various heterocyclic systems that exhibit significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). This highlights the compound's relevance in the development of new antimicrobial agents.

Pyrrolo-/Indolo[1,2-a]Quinolines Synthesis

A simple route for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides has been reported. These compounds, through a Cu(I)-catalyzed formation followed by an Ag(I)-assisted intramolecular hydroarylation, exhibit notable photophysical properties, indicating their potential in materials science and as photophysical probes (Organic letters, 2014).

Heterocyclic Compound Synthesis

The chemical's structure lends itself to the synthesis of novel heterocycles, such as furo[3,2-b]thiazine 1,1-dioxides, demonstrating its versatility in creating diverse molecular scaffolds with potential applications in pharmaceuticals and agrochemicals (Journal of Heterocyclic Chemistry, 1997).

Heterocyclic Sulfonamide Hybrids

Biological Active Sulfonamide Hybrids

Sulfonamides are crucial in medicinal chemistry, offering a range of biological activities. The compound's framework facilitates the creation of sulfonamide hybrids, enhancing antibacterial, anti-carbonic anhydrase, and antitumor activities among others. Recent advances have led to the development of two-component sulfonamide hybrids, showcasing the compound's utility in generating novel therapeutic agents (Current medicinal chemistry, 2022).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-18(22,15-3-2-8-25-15)11-19-26(23,24)14-9-12-4-5-16(21)20-7-6-13(10-14)17(12)20/h2-3,8-10,19,22H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMYPNWUXJGGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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